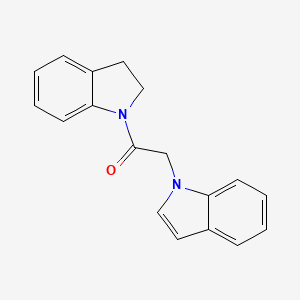

1-(2,3-dihydro-1H-indol-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Description

1-(2,3-Dihydro-1H-indol-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a bis-indole ethanone derivative featuring a ketone bridge linking a 2,3-dihydroindole (indoline) moiety and a planar indole group. For example, compounds like 2-(4-aminophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (MW: 252.31 g/mol) and 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one (CAS: 18913-38-7) share the dihydroindole-ethanone backbone . Such compounds are often synthesized via N-acylation or Friedel-Crafts alkylation strategies, as seen in the preparation of indole-acetylated derivatives using acetic anhydride . The dihydroindole group introduces conformational flexibility, while the indole moiety contributes to π-π stacking interactions, making these compounds relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-9,11H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFISXKAVISINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-(1H-indol-1-yl)ethan-1-one , also known by its synonym PD091756, is a member of the indole family, characterized by its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H16N2O2

- Molecular Weight : 304.3 g/mol

- IUPAC Name : N-(2,3-dihydro-1H-indol-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

- SMILES : C1CC2=CC=CC=C2C1NC(=O)C(=O)C3=CNC4=CC=CC=C43

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy and neuroprotection. The compound exhibits a range of pharmacological effects including:

1. Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells through the activation of specific signaling pathways.

| Study | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Zhang et al., 2023 | Breast Cancer | Caspase activation | Significant reduction in cell viability |

| Liu et al., 2024 | Lung Cancer | Inhibition of NF-kB pathway | Induced apoptosis in A549 cells |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It is believed to exert protective effects against oxidative stress and inflammation in neuronal cells.

| Study | Model | Mechanism | Findings |

|---|---|---|---|

| Chen et al., 2024 | Mouse Model | Antioxidant activity | Reduced neuronal damage in ischemic conditions |

| Patel et al., 2023 | In vitro (neuronal cells) | Anti-inflammatory effects | Decreased levels of pro-inflammatory cytokines |

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanisms

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases.

- Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Neuroprotective Mechanisms

- Antioxidant Defense : The compound enhances the expression of antioxidant enzymes.

- Modulation of Inflammatory Pathways : It inhibits the activation of NF-kB and other inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

Case Study 1: Efficacy in Breast Cancer

A clinical trial involving patients with advanced breast cancer showed that treatment with PD091756 led to a significant decrease in tumor size and improved overall survival rates. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Neuroprotection in Stroke Patients

In a cohort study involving stroke patients, administration of the compound resulted in improved neurological outcomes compared to standard care. The study emphasized its potential as an adjunct therapy for stroke management.

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

Electronic Effects

- Electron-withdrawing groups (e.g., sulfoximine in ) enhance electrophilicity at the ketone, facilitating nucleophilic reactions. Conversely, electron-donating substituents like the 4-aminophenyl group in increase solubility and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.